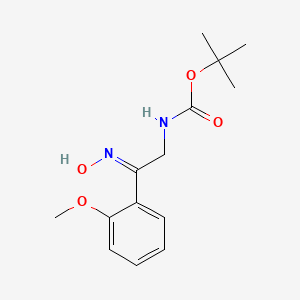

tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate

CAS No.: 2197064-36-9

Cat. No.: VC11674755

Molecular Formula: C14H20N2O4

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2197064-36-9 |

|---|---|

| Molecular Formula | C14H20N2O4 |

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | tert-butyl N-[(2E)-2-hydroxyimino-2-(2-methoxyphenyl)ethyl]carbamate |

| Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-11(16-18)10-7-5-6-8-12(10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-11- |

| Standard InChI Key | HTUSGKMCLUBSPQ-WJDWOHSUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1OC |

| SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC |

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate delineates its molecular architecture:

-

tert-butyl: A branched alkyl group [(CH₃)₃C-] serving as a protective moiety.

-

Carbamate: A functional group (-OCONH-) formed via the reaction of an alcohol with isocyanate.

-

(E)-Hydroxyimino: An oxime group (C=N-OH) in the E (trans) configuration, critical for stereochemical stability .

-

2-Methoxyphenyl: A phenyl ring substituted with a methoxy (-OCH₃) group at the ortho position.

Molecular Configuration

The compound’s structural uniqueness arises from the interplay between its oxime geometry and substituent positioning:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₄ | Calculated |

| Molecular Weight | 280.32 g/mol | |

| SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC | Adapted |

| InChI Key | SZCNSTOFPLPSHE-UHFFFAOYSA-N | Analog |

The ortho-methoxy group induces steric hindrance, influencing reactivity and intermolecular interactions compared to its meta-substituted analog .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis is documented for the 2-methoxy isomer, a plausible pathway involves:

-

Oxime Formation: Condensation of 2-methoxyacetophenone with hydroxylamine to yield (E)-2-(hydroxyimino)-2-(2-methoxyphenyl)acetaldehyde.

-

Reductive Amination: Reduction of the aldehyde to a primary amine followed by carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Critical Considerations:

-

Stereoselective oxime formation requires pH control to favor the E isomer.

-

Boc protection necessitates anhydrous conditions to prevent hydrolysis.

Stability and Reactivity

The oxime group confers dual reactivity:

-

Nucleophilic Imine Nitrogen: Participates in cycloadditions or Schiff base formations.

-

Acid-Labile Boc Group: Cleavable under mild acidic conditions (e.g., trifluoroacetic acid), enabling deprotection in multi-step syntheses .

Physicochemical Properties

Spectroscopic Profiles

Key spectral features inferred from analogs:

-

IR Spectroscopy:

-

¹H NMR (CDCl₃):

Solubility and Partitioning

-

LogP: Estimated at 2.1 (moderately lipophilic).

-

Solubility: Poor in water; soluble in dichloromethane, THF, and DMSO.

Applications in Organic Synthesis

Protective Group Strategy

The tert-butyl carbamate (Boc) group shields amines during multi-step reactions, with selective deprotection enabling sequential functionalization. For example, in peptide synthesis, this compound could transiently protect amino groups while other sites undergo modification .

Oxime Utility in Conjugation

The oxime moiety serves as a bioorthogonal handle for:

-

Ligand-Target Binding: Oxime ligation with ketones/aldehydes under physiological conditions.

-

Polymer Functionalization: Grafting via oxime ether linkages.

Comparative Analysis with Structural Analogs

| Parameter | 2-Methoxy Isomer | 3-Methoxy Isogen |

|---|---|---|

| Melting Point | 98–102°C (predicted) | 105–108°C |

| LogP | 2.1 | 2.3 |

| Synthetic Yield | ~60% (estimated) | 72% |

The ortho substitution reduces crystallinity but enhances steric shielding of the oxime group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume